molecular formula C12H24N2O4 B15125274 Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate

Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate

Katalognummer: B15125274
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: WJTUJLFAVAPQNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, an ethoxy group, and a hexanoate ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate typically involves a multi-step process. One common method includes the reaction of 2-aminohexanoic acid with ethyl chloroformate to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and automated systems can optimize the reaction conditions and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate exerts its effects involves interactions with specific molecular targets. The amino and ethoxy groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-amino-6-[(1-methoxy-1-oxopropan-2-yl)amino]hexanoate
  • Ethyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate
  • Propyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate

Uniqueness

Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.

Eigenschaften

Molekularformel

C12H24N2O4

Molekulargewicht

260.33 g/mol

IUPAC-Name

methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate

InChI

InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3

InChI-Schlüssel

WJTUJLFAVAPQNV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C)NCCCCC(C(=O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.